molecular formula C14H17N5O3S B2684885 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034467-15-5

5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2684885
CAS No.: 2034467-15-5
M. Wt: 335.38
InChI Key: XRQKWSPXWYATIG-UHFFFAOYSA-N
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Description

5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a fascinating compound with a complex structure that combines different functional groups. This compound integrates acetyl, triazine, and thiophene moieties, making it an interesting subject for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The preparation of this compound usually begins with the base materials like 2-thiophenecarboxylic acid and 4-(dimethylamino)-6-methoxy-1,3,5-triazine.

  • Reaction Steps:

    • Acetylation: The acetylation of 2-thiophenecarboxylic acid to produce 5-acetylthiophene-2-carboxylic acid.

    • Amidation: The 5-acetylthiophene-2-carboxylic acid undergoes amidation with a primary amine to form 5-acetylthiophene-2-carboxamide.

    • Substitution Reaction: The final step involves a substitution reaction where 5-acetylthiophene-2-carboxamide reacts with 4-(dimethylamino)-6-methoxy-1,3,5-triazine to yield the desired compound.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production might involve continuous flow synthesis techniques for large-scale manufacturing, ensuring higher yield and purity.

  • Optimization: Process optimization includes controlling temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, particularly on the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: It can also be reduced, especially the acetyl group to an alcohol.

  • Substitution: Substitution reactions can occur on the triazine ring, where different nucleophiles can replace the dimethylamino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed from these Reactions:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Catalysis: This compound is investigated as a ligand in metal-catalyzed reactions due to its ability to stabilize metal complexes.

Biology:

  • Biological Activity: Its derivatives are explored for potential antimicrobial or antifungal activities.

Medicine:

  • Drug Development: Research into its structure-activity relationship (SAR) for developing new pharmaceuticals.

Industry:

  • Material Science:

Mechanism of Action

The mechanism by which the compound exerts its effects:

  • Molecular Interactions: The thiophene and triazine rings can interact with various biological targets through hydrogen bonding and π-π interactions.

  • Pathways Involved: The compound may interfere with enzyme activity or disrupt cellular processes through its unique molecular structure.

Comparison with Similar Compounds

  • 5-acetylthiophene

  • 2-carboxamide

  • 4-(dimethylamino)-6-methoxy-1,3,5-triazine derivatives

That wraps it up! Quite the journey through the world of 5-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide. Quite the mouthful, but fascinating, right?

Properties

IUPAC Name

5-acetyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-8(20)9-5-6-10(23-9)12(21)15-7-11-16-13(19(2)3)18-14(17-11)22-4/h5-6H,7H2,1-4H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQKWSPXWYATIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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